molecular formula C11H15NO2 B068947 Ethyl 2-amino-3,5-dimethylbenzoate CAS No. 179115-20-9

Ethyl 2-amino-3,5-dimethylbenzoate

Cat. No.: B068947
CAS No.: 179115-20-9
M. Wt: 193.24 g/mol
InChI Key: DCXHYRRHPROPCC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3,5-dimethylbenzoate is an aromatic ester characterized by an amino group at the 2-position and methyl groups at the 3- and 5-positions of the benzene ring, with an ethyl ester moiety at the 1-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds. Its structural features, including electron-donating methyl and amino groups, influence its reactivity and physicochemical properties, such as solubility and stability.

Properties

CAS No.

179115-20-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-amino-3,5-dimethylbenzoate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-7(2)5-8(3)10(9)12/h5-6H,4,12H2,1-3H3

InChI Key

DCXHYRRHPROPCC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC(=C1N)C)C

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1N)C)C

Synonyms

Benzoic acid, 2-amino-3,5-dimethyl-, ethyl ester (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods for preparing 4-methoxyphenylacetic acid involves the hydrogenation reduction reaction on p-methoxymandelic acid. The reaction system includes a solvent (water, monoalkyl acid with a carbon number of 1-6, or a mixture of them), p-methoxymandelic acid, a hydrogen source, a hydrogenation reduction catalyst, and inorganic acid. This method yields a product with a purity of up to 99.8% and a yield of up to 99.1% .

Industrial Production Methods: The method mentioned above is suitable for industrial mass production due to its high reaction rate, short reaction time, high yield, few by-products, and minimal environmental pollution .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenylacetic acid undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 4-methoxybenzyl radicals and other derivatives depending on the specific reaction conditions .

Mechanism of Action

Comparison with Similar Compounds

Methyl 2-Amino-3,5-Dimethylbenzoate

Structural Difference : Replaces the ethyl ester with a methyl group.
Key Properties :

  • Synthetic Utility : Used in analogous reactions but may require adjusted conditions due to steric and electronic differences.
    Applications : Similar role as a synthetic intermediate, though less commonly reported in recent literature .

Ethyl 4-Amino-3,5-Dimethylbenzoate

Structural Difference: Amino group at the 4-position instead of 2-position. Key Properties:

  • Synthesis : Prepared via Sandmeyer reaction from nitro precursors, followed by esterification and reduction .
    Applications : Used in opioid peptide antagonists, highlighting the significance of substituent positioning in pharmacological activity .

Fluorinated Analogs (e.g., Ethyl 4-Amino-3,5-Difluorobenzoate)

Structural Difference : Methyl groups replaced with fluorine atoms.
Key Properties :

  • Electronegativity : Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring, affecting reactivity in electrophilic substitutions.
  • Lipophilicity : Increased compared to methyl-substituted analogs, enhancing bioavailability in drug design.
    Applications : Fluorinated benzoates are prevalent in agrochemicals and pharmaceuticals due to improved metabolic stability .

Brominated Derivatives (e.g., Ethyl 3,5-Dibromo-2,4-Dihydroxy-6-Methylbenzoate)

Structural Difference : Bromine atoms at 3- and 5-positions, hydroxyl groups at 2- and 4-positions.
Key Properties :

  • Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to complex polyaromatic systems.
  • Synthetic Yield : Reported yields up to 87.5% for brominated analogs, underscoring their utility in high-efficiency syntheses .
    Applications : Intermediate in photophysical studies and materials science .

Methyl 2-Formyl-3,5-Dimethoxybenzoate

Structural Difference : Formyl group at 2-position and methoxy groups at 3- and 5-positions.
Key Properties :

  • Reactivity : The formyl group enables nucleophilic additions, making it versatile in heterocyclic synthesis.
  • Electronic Effects : Methoxy groups enhance electron density, directing electrophilic attacks to specific ring positions.
    Applications : Widely used in drug candidate synthesis and functional materials .

Comparative Data Table

Compound Name Substituent Positions Key Functional Groups Reactivity Highlights Applications Reference
This compound 2-NH₂, 3/5-CH₃, 1-COOEt Amino, methyl, ethyl ester Intermediate in heterocyclic synthesis Discontinued; limited availability
Mthis compound 2-NH₂, 3/5-CH₃, 1-COOMe Amino, methyl, methyl ester Lower lipophilicity Research intermediate
Ethyl 4-amino-3,5-dimethylbenzoate 4-NH₂, 3/5-CH₃, 1-COOEt Para-amino, methyl Sandmeyer reaction utility Opioid antagonist synthesis
Ethyl 4-amino-3,5-difluorobenzoate 4-NH₂, 3/5-F, 1-COOEt Fluoro, amino Enhanced metabolic stability Agrochemicals, pharmaceuticals
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate 3/5-Br, 2/4-OH, 6-CH₃, 1-COOEt Bromo, hydroxy Suzuki-Miyaura cross-coupling Photophysical materials
Methyl 2-formyl-3,5-dimethoxybenzoate 2-CHO, 3/5-OCH₃, 1-COOMe Formyl, methoxy Nucleophilic addition reactions Drug candidate synthesis

Key Findings and Implications

  • Substituent Position: The 2-amino isomer (target compound) exhibits distinct electronic and steric effects compared to its 4-amino analog, impacting its suitability for specific synthetic pathways .
  • Halogen vs. Methyl : Brominated derivatives enable cross-coupling reactions, whereas methyl groups favor electron-donating effects, directing substitution patterns .
  • Ester Group Variation : Ethyl esters generally offer higher lipophilicity than methyl esters, influencing compound bioavailability and solubility .

This compound’s discontinued status suggests a shift toward fluorinated or brominated analogs in contemporary research, emphasizing the importance of structural modifications in advancing synthetic and pharmacological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 2-amino-3,5-dimethylbenzoate?

  • Methodology :

  • Esterification : React 2-amino-3,5-dimethylbenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ester. This method is analogous to the synthesis of Ethyl 4-acetoxy-2-hydroxy-3,5-dimethylbenzoate, where esterification yields exceed 90% under optimized conditions .
  • Amination of Halogenated Precursors : Substitute a halogen (e.g., bromine) at the 2-position of a pre-formed ethyl benzoate derivative with an amino group via nucleophilic substitution or catalytic amination, as seen in similar compounds like Ethyl 2-amino-4-bromo-3,5-difluorobenzoate .
    • Key Considerations : Monitor reaction progress via TLC and purify via column chromatography using gradients of ethyl acetate/hexane.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • ¹H/¹³C-NMR : Assign peaks based on substituent effects. For example, the methyl groups at positions 3 and 5 typically appear as singlets near δ 2.1–2.3 ppm in ¹H-NMR, while the ester carbonyl resonates at δ ~168 ppm in ¹³C-NMR .
  • HRMS : Confirm molecular weight (calc. for C₁₁H₁₅NO₂: 193.1103) with deviations <2 ppm .
  • IR Spectroscopy : Identify NH₂ (stretch ~3350 cm⁻¹) and ester C=O (stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized during the amination of halogenated ethyl benzoate intermediates?

  • Strategies :

  • Catalyst Screening : Use palladium catalysts (e.g., Pd/C or Pd(OAc)₂) for Buchwald-Hartwig amination, ensuring inert conditions (N₂/Ar atmosphere) to prevent oxidation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of ammonia/amines.
  • Kinetic Analysis : Track byproduct formation (e.g., dehalogenation) via GC-MS or HPLC. For example, residual 2-bromo derivatives may indicate incomplete amination .

Q. How can structural ambiguities (e.g., regioisomerism) be resolved in derivatives of this compound?

  • Advanced Techniques :

  • 2D NMR (COSY, HMBC) : Correlate meta-methyl protons (δ 2.1–2.3 ppm) with aromatic carbons to confirm substitution patterns. In Ethyl 2-hydroxy-3,5-dimethylbenzoate, HMBC confirmed meta-methyl coupling to C-3 and C-5 .
  • X-ray Crystallography : Resolve ambiguities in solid-state structures. While no direct data exists for the target compound, related esters (e.g., Ethyl 4-[(3,5-di-tert-butyl-2-hydroxy-benzylidene)amino]benzoate) show planar aromatic rings with ester torsional angles of ~175° .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Data Reconciliation Framework :

  • Purity Assessment : Use HPLC (>98% purity thresholds) to rule out impurities affecting bioactivity .
  • Assay Standardization : Compare enzyme inhibition IC₅₀ values under consistent pH, temperature, and substrate concentrations. For example, structural analogs like 3,5-difluoro-2-hydroxybenzoic acid show pH-dependent activity shifts due to protonation states .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays) to identify outliers and validate trends .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to design experiments to clarify?

  • Experimental Design :

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using gravimetric or UV-Vis methods.
  • Temperature Dependence : Measure solubility at 25°C vs. 40°C; compare with structurally similar esters (e.g., Ethyl 3,4,5-trimethoxybenzoylacetate, which shows increased solubility in ethanol at elevated temperatures) .
    • Statistical Validation : Triplicate measurements with error margins <5% .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., molar ratios, reflux times) meticulously, as minor deviations can alter yields in multi-step syntheses .
  • Data Reporting : Include full spectroscopic datasets (NMR shifts, coupling constants) in supplementary materials to facilitate cross-study comparisons .

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